molecular formula C17H17NO3 B5927581 N-(2'-acetylbiphenyl-3-yl)-2-methoxyacetamide

N-(2'-acetylbiphenyl-3-yl)-2-methoxyacetamide

Cat. No.: B5927581
M. Wt: 283.32 g/mol
InChI Key: GCOOOTSMTBTIBN-UHFFFAOYSA-N
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Description

N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group substituted with an acetyl group at the 2’ position and a methoxyacetamide group at the 3-yl position

Properties

IUPAC Name

N-[3-(2-acetylphenyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)15-8-3-4-9-16(15)13-6-5-7-14(10-13)18-17(20)11-21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOOOTSMTBTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Acetylation: The biphenyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 2’ position.

    Methoxyacetamide Formation: The final step involves the reaction of the acetylated biphenyl with methoxyacetyl chloride in the presence of a base such as triethylamine to form the methoxyacetamide group.

Industrial Production Methods

Industrial production of N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: It is used in the design of organic electronic materials due to its conjugated biphenyl structure, which can enhance electronic properties.

Mechanism of Action

The mechanism of action of N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in inflammatory pathways. The biphenyl core allows for π-π stacking interactions with aromatic amino acids in the active sites of target proteins, while the acetyl and methoxyacetamide groups enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2’-acetylbiphenyl-3-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of methoxyacetamide.

    N-(2’-acetylbiphenyl-3-yl)-2-hydroxyacetamide: Contains a hydroxyacetamide group, offering different hydrogen bonding capabilities.

    N-(2’-acetylbiphenyl-3-yl)-2-ethoxyacetamide: Features an ethoxyacetamide group, affecting its solubility and reactivity.

Uniqueness

N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility in organic solvents, while the acetyl group provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.

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